![molecular formula C22H15Cl2F3N4OS B2808288 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 956193-89-8](/img/structure/B2808288.png)
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains multiple aromatic rings (which contribute to stability and may influence how it interacts with other molecules), multiple chlorine and fluorine atoms (which are quite electronegative and could influence the compound’s reactivity), and a carboxamide group (which could participate in hydrogen bonding) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the chlorine atoms could be replaced by other groups in a nucleophilic substitution reaction. The compound could also potentially undergo reactions at the carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the aromatic rings, chlorine and fluorine atoms, and carboxamide group in this compound could influence its polarity, solubility, melting point, boiling point, and other properties .科学的研究の応用
Structural Characterization and Synthesis
Research efforts have been made to synthesize and structurally characterize compounds with similar molecular frameworks, highlighting the interest in understanding their chemical and physical properties. For example, Kariuki et al. (2021) synthesized isostructural compounds with detailed single crystal diffraction studies, providing insights into their molecular conformation and planarity, essential for understanding their interactions and reactivity (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Pharmacological Exploration
Compounds within this chemical class have been explored for their potential pharmacological applications. For instance, Murineddu et al. (2006) and Srivastava et al. (2007) have synthesized analogs to investigate their affinity for cannabinoid receptors, demonstrating the interest in these compounds for potential therapeutic uses, such as in the treatment of obesity or as antiobesity agents (Murineddu, G. et al., 2006; Srivastava, B. K. et al., 2007).
Antimicrobial and Anticancer Activities
The pursuit of novel antimicrobial and anticancer agents has also involved compounds with similar structures. Ragavan et al. (2010) and Gomha et al. (2014) have reported the synthesis of pyrazole derivatives showing promising antibacterial and antifungal activities, as well as anticancer potentials, suggesting the versatility of these compounds in biomedical research (Ragavan, R., Vijayakumar, V., & Kumari, N., 2010; Gomha, S. M., Salah, T., & Abdelhamid, A., 2014).
Anticonvulsant Activity
Additionally, the exploration of anticonvulsant activities by Beyhan et al. (2017) through the synthesis of pyrazoline derivatives highlights the interest in leveraging the structural features of these compounds for neurological applications (Beyhan, N. et al., 2017).
将来の方向性
特性
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N4OS/c1-12-2-4-13(5-3-12)9-28-20(32)15-10-29-31(19(15)22(25,26)27)21-30-18(11-33-21)14-6-7-16(23)17(24)8-14/h2-8,10-11H,9H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZRNYIRBWZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
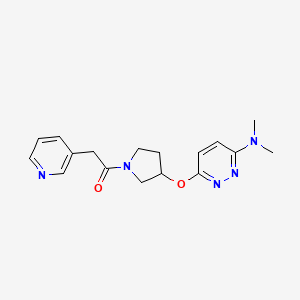
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)
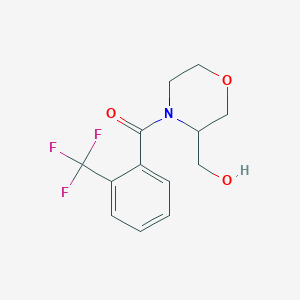
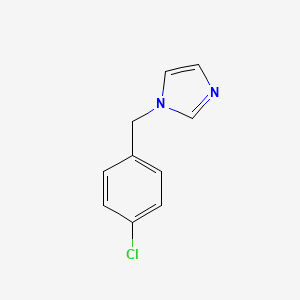



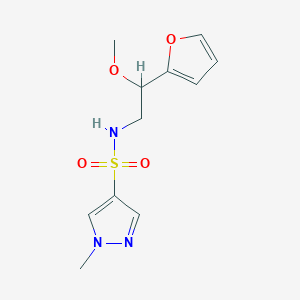

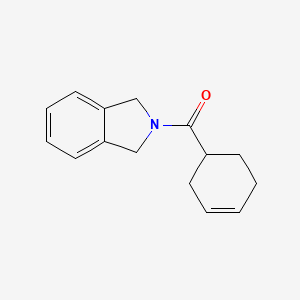


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)
![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)
